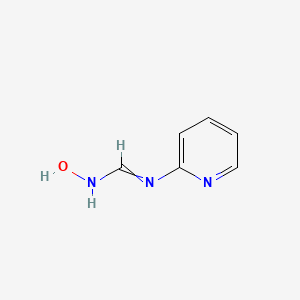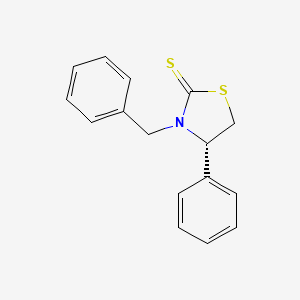
Ethyl (E)-4-Hydroxy-2-nonenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-4-Hydroxy-2-nonenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is notable for its unique structure, which includes a hydroxyl group and a double bond, making it a versatile molecule in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (E)-4-Hydroxy-2-nonenoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-2-nonenoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives. For example, reaction with ammonia (NH3) can yield amides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NH3 in ethanol, primary amines in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, substituted esters.
Applications De Recherche Scientifique
Ethyl (E)-4-Hydroxy-2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid peroxidation and oxidative stress pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and plasticizers due to its pleasant aroma and chemical reactivity.
Mécanisme D'action
The mechanism by which Ethyl (E)-4-Hydroxy-2-nonenoate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating oxidative stress responses and lipid metabolism. The hydroxyl group and double bond in its structure allow it to participate in redox reactions, influencing cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Ethyl (E)-4-Hydroxy-2-nonenoate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: A methyl ester analog with similar chemical properties but different reactivity due to the methyl group.
Ethyl (E)-3-Hydroxy-2-nonenoate: A structural isomer with the hydroxyl group at a different position, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C11H20O3 |
|---|---|
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethyl (E)-4-hydroxynon-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-10,12H,3-7H2,1-2H3/b9-8+ |
Clé InChI |
CYJIOAVGDLSFJE-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCC(/C=C/C(=O)OCC)O |
SMILES canonique |
CCCCCC(C=CC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)


![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)



![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)


![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
